Cas no 39787-83-2 (2-methoxy-4-nitrobenzoyl chloride)

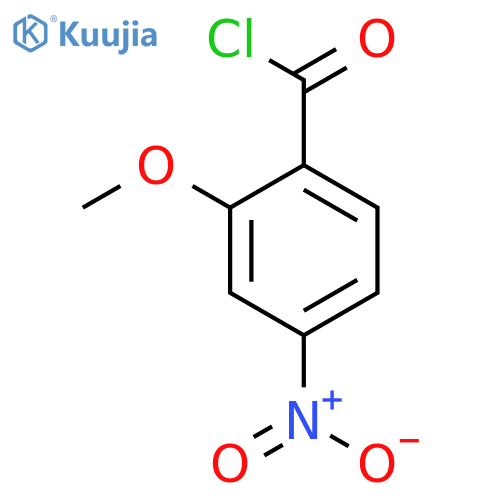

39787-83-2 structure

商品名:2-methoxy-4-nitrobenzoyl chloride

2-methoxy-4-nitrobenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-4-nitrobenzoyl chloride

- 2-methoxy-4-nitrobenzoic acid chloride

- 2-methoxy-4-nitro-benzoyl chloride

- 2-Methoxy-4-nitro-benzoylchlorid

- 4-nitro-2methoxy-benzoylchloride

- AC1MI2EY

- AG-F-40629

- CTK1C5732

- EINECS 254-631-3

- 39787-83-2

- AC9821

- SCHEMBL3273644

- MFCD12025255

- NS00030666

- SY262781

- DTXSID10192864

- AKOS005147335

- DTXCID50115355

-

- MDL: MFCD12025255

- インチ: InChI=1S/C8H6ClNO4/c1-14-7-4-5(10(12)13)2-3-6(7)8(9)11/h2-4H,1H3

- InChIKey: DJDAPLBWGIXUAG-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl

計算された属性

- せいみつぶんしりょう: 214.99858

- どういたいしつりょう: 214.9985354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 72.1Ų

じっけんとくせい

- PSA: 69.44

2-methoxy-4-nitrobenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015001318-250mg |

2-Methoxy-4-nitrobenzoyl chloride |

39787-83-2 | 97% | 250mg |

$494.40 | 2023-09-02 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY262781-1g |

2-Methoxy-4-nitrobenzoyl Chloride |

39787-83-2 | ≥95% | 1g |

¥4240.0 | 2023-09-15 | |

| eNovation Chemicals LLC | D779994-1g |

2-Methoxy-4-nitrobenzoyl Chloride |

39787-83-2 | 95% | 1g |

$545 | 2025-02-27 | |

| Alichem | A015001318-1g |

2-Methoxy-4-nitrobenzoyl chloride |

39787-83-2 | 97% | 1g |

$1579.40 | 2023-09-02 | |

| Alichem | A015001318-500mg |

2-Methoxy-4-nitrobenzoyl chloride |

39787-83-2 | 97% | 500mg |

$815.00 | 2023-09-02 | |

| eNovation Chemicals LLC | D779994-1g |

2-Methoxy-4-nitrobenzoyl Chloride |

39787-83-2 | 95% | 1g |

$545 | 2024-07-20 | |

| eNovation Chemicals LLC | D779994-1g |

2-Methoxy-4-nitrobenzoyl Chloride |

39787-83-2 | 95% | 1g |

$545 | 2025-03-01 |

2-methoxy-4-nitrobenzoyl chloride 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

39787-83-2 (2-methoxy-4-nitrobenzoyl chloride) 関連製品

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39787-83-2)2-methoxy-4-nitrobenzoyl chloride

清らかである:99%

はかる:1g

価格 ($):532.0